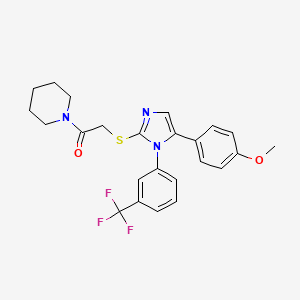
2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a compound characterized by a unique combination of aromatic and heterocyclic structures. Its design features a core imidazole ring substituted with methoxyphenyl and trifluoromethylphenyl groups, along with an ethane thio and piperidine moiety. This intricate molecular architecture suggests potential utility across various fields such as medicinal chemistry, materials science, and biochemical research.
Synthetic Routes and Reaction Conditions:
Initial Formation of Imidazole Core: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and an appropriate aldehyde (e.g., 4-methoxybenzaldehyde and 3-(trifluoromethyl)benzaldehyde).
Thioether Linkage Formation: A nucleophilic substitution reaction using the imidazole compound and an appropriate thioether reagent (e.g., bromoethanethiol) to form the thio-linked intermediate.
Piperidin-1-yl Substitution: Finally, the piperidine ring is introduced via a nucleophilic substitution or a reductive amination reaction, depending on the precursor used.
Industrial Production Methods: In an industrial setting, these steps would be optimized for large-scale production, ensuring high yields and purity. Techniques like microwave-assisted synthesis or continuous flow chemistry could enhance efficiency and reduce reaction times.
Types of Reactions:
Oxidation: The aromatic rings could undergo electrophilic aromatic substitution reactions, where oxidation could introduce functional groups such as nitro or hydroxyl.
Reduction: The compound can be reduced at various functional groups, especially if derivatives with reducible substituents are synthesized.
Substitution: The compound’s aromatic and heterocyclic rings allow for various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminium hydride, hydrogen with palladium on carbon.
Substitution: Halides (like bromo or iodo compounds), strong bases or acids depending on the required substitution.
Major Products Formed from These Reactions: Products would vary widely but could include hydroxylated, nitrated, and halogenated derivatives, each with potential new properties and applications.
Aplicaciones Científicas De Investigación
This compound holds potential in various domains:
Chemistry:
As a building block for complex molecules in organic synthesis.
In studying substitution and reactivity patterns of imidazole derivatives.
Biology and Medicine:
Investigated for its potential as an enzyme inhibitor, particularly in enzymes that interact with imidazole and thioether functionalities.
Explored for antimicrobial or anticancer activities due to its unique structural features.
Industry:
Potential use in the development of new materials with specific electronic or optical properties.
As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mecanismo De Acción
This compound may exert its effects through interaction with specific enzymes or receptors, potentially binding to metal ions or active sites due to the imidazole ring's lone pairs.
The methoxy, trifluoromethyl, and piperidinyl groups could enhance binding affinity and selectivity, affecting enzyme kinetics or receptor activation.
Molecular Targets and Pathways:
Possible inhibition of cytochrome P450 enzymes.
Interaction with ion channels or transporters, altering cellular ion homeostasis.
Comparación Con Compuestos Similares
1-(4-Methoxyphenyl)-1H-imidazole
2-(3-(Trifluoromethyl)phenyl)-1H-imidazole
2-(Phenylthio)-1H-imidazole derivatives
Each of these compounds varies in substituent positions and functional groups, which affects their chemical behavior and applications.
Conclusion:
2-((5-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone represents a fascinating molecule with potential applications across multiple fields. Its complex structure offers various sites for chemical modification, making it a versatile candidate for further scientific exploration.
Propiedades
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O2S/c1-32-20-10-8-17(9-11-20)21-15-28-23(33-16-22(31)29-12-3-2-4-13-29)30(21)19-7-5-6-18(14-19)24(25,26)27/h5-11,14-15H,2-4,12-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMWTTBOMAPXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














